Home > Products > Building Blocks P19516 > 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid - 81438-53-1

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Catalog Number: EVT-325928
CAS Number: 81438-53-1
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 81438-53-1 . It has a molecular weight of 190.2 and its linear formula is C10H10N2O2 .

Synthesis Analysis

The synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid involves multi-step reactions . Monobromo and dibromo substituted 2-amino-γ-picoline are reacted with ethyl 2-chloroacetoacetate . The crude ethyl ester is then subjected to hydrolysis in the presence of lithium hydroxide .

Molecular Structure Analysis

The molecular structure of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is represented by the linear formula C10H10N2O2 . The compound is a solid at room temperature .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid include the reaction of monobromo and dibromo substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate, followed by hydrolysis .

Physical And Chemical Properties Analysis

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a solid at room temperature . Its boiling point is 169-171°C . The compound has a molecular weight of 190.2 .

Overview

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure with a carboxylic acid functional group, which contributes to its diverse biological activities and makes it a significant scaffold in medicinal chemistry. The compound has garnered attention for its potential applications in drug discovery due to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes .

Source and Classification

This compound is classified under the category of nitrogen-containing heterocycles, specifically imidazo[1,2-a]pyridines. It is often derived from naturally occurring substances or synthesized through various chemical methods. The unique structural features of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid enable it to exhibit a range of biological activities, including antibacterial and antitumor effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through several synthetic routes. A common method involves the condensation of 2,7-dimethylimidazo[1,2-a]pyridine with a suitable carboxylating agent. This reaction typically requires a base such as sodium hydroxide and a solvent like dimethylformamide (DMF). The reaction mixture is heated under controlled conditions to facilitate product formation.

General Procedure:

  1. Dissolve 2,7-dimethylimidazo[1,2-a]pyridine in DMF.
  2. Add sodium hydroxide and the carboxylating agent.
  3. Heat the mixture to promote the reaction.
  4. Upon completion, the product is isolated through precipitation or extraction methods .

Industrial synthesis may involve optimized reaction conditions and continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Reactions and Technical Details

The compound undergoes various chemical reactions including oxidation, reduction, and substitution:

  • Oxidation: Can be oxidized to form different imidazo[1,2-a]pyridine derivatives.
  • Reduction: Reduction reactions can yield reduced derivatives of the compound.
  • Substitution: Substitution reactions typically involve replacing hydrogen atoms with other functional groups to create various derivatives.

These reactions allow for the synthesis of numerous derivatives that may possess enhanced or novel biological activities .

Mechanism of Action

Process and Data

The mechanism of action for 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific biomolecules such as enzymes and receptors. It has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, suggesting potential applications in antibacterial drug development.

At the molecular level, this compound can modulate various signaling pathways by binding to target proteins, influencing processes such as cell proliferation and apoptosis . Its subcellular localization plays a crucial role in determining its biological effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethylformamide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts with nucleophiles in substitution reactions; can undergo hydrolysis under acidic or basic conditions.

Relevant Data:

  • Infrared Spectroscopy (IR) shows characteristic absorption bands corresponding to functional groups present in the molecule .
Applications

Scientific Uses

The applications of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid are diverse:

  • Medicinal Chemistry: Used as a scaffold for developing new drugs targeting bacterial infections and possibly cancer therapies due to its ability to inhibit key enzymes.
  • Biochemical Research: Investigated for its role in cellular signaling pathways and metabolic processes.

Research continues into expanding its applications within pharmacology and biochemistry due to its promising bioactive properties .

Introduction to 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid

Historical Development of Imidazo[1,2-a]pyridine Derivatives in Medicinal Chemistry

The imidazo[1,2-a]pyridine (IP) scaffold has evolved from a chemical curiosity to a privileged structure in medicinal chemistry over the past half-century. Early therapeutic applications exploited the scaffold’s physicochemical properties for central nervous system (CNS) modulation, yielding anxiolytics like alpidem (1980s) and the insomnia drug zolpidem (Ambien®, 1992) [1]. These pioneers demonstrated favorable blood-brain barrier penetration but were limited to neuropsychiatric indications. A transformative shift occurred in the early 2010s when high-throughput screening (HTS) campaigns against Mycobacterium tuberculosis (Mtb) identified IP carboxamides with potent anti-tubercular activity. Abrahams et al. reported IP hits with MIC₈₀ values of 0.03–5.0 μM against Mtb H37Rv, marking the scaffold’s entry into infectious disease therapeutics [1]. This renaissance culminated in the clinical advancement of telacebec (Q203), an IP carboxamide targeting cytochrome bc₁ complex (QcrB subunit), now in Phase II trials for tuberculosis [1] [7].

The structural evolution of IP derivatives reflects iterative optimization. Early analogs featured simple alkyl or aryl substitutions at C2 and C7 positions. Moraski’s seminal work demonstrated that 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibited nanomolar potency (MIC₉₀ ≤0.006 μM) against replicating and non-replicating Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains [1]. Crucially, these derivatives showed minimal cytotoxicity (VERO cell IC₅₀ >128 μM), highlighting their therapeutic potential [1] [4]. Patent literature (e.g., US20160318925A1) subsequently claimed broad coverage of IP carboxamides with variations at the 3-position carboxamide, cementing their status as antitubercular leads [7].

Table 1: Key Milestones in Imidazo[1,2-a]pyridine Therapeutic Development

YearDevelopmentSignificance
1980sAlpidem (anxiolytic)First IP derivative demonstrating CNS activity
1992Zolpidem (hypnotic)Blockbuster insomnia drug; validated IP scaffold bioavailability
2010–2013Anti-TB HTS hits (e.g., MIC₈₀ 0.03 μM)IP scaffold repositioned for infectious diseases
2014–2019Telacebec (Q203) Phase I/II trialsFirst IP-based antitubercular clinical candidate
2020sHybrid conjugates (e.g., pBTZ-IP)Novel IP derivatives targeting multiple Mtb pathways

Structural Significance of the 2,7-Dimethyl Substitution Pattern

The 2,7-dimethyl configuration on the imidazo[1,2-a]pyridine core is a critical determinant of antimycobacterial potency. This substitution pattern optimizes steric, electronic, and pharmacokinetic properties through three primary mechanisms:

  • Lipophilicity and Membrane Permeability: Methyl groups at C2 and C7 increase logP by ~0.8–1.2 units compared to unsubstituted analogs, facilitating penetration through the lipid-rich mycobacterial cell wall. Hybrid conjugates like pBTZ-imidazopyridines exhibited media-dependent MIC shifts (e.g., 0.21 μM in 7H12 vs. 4.10 μM in GAS media), underscoring the role of lipophilicity in bioavailability [2].
  • Target Binding Complementarity: In QcrB inhibitors, the 2,7-dimethyl groups occupy hydrophobic pockets near the ubiquinone binding site. Molecular modeling reveals van der Waals contacts between the C7-methyl and Ala317/Val260 residues, while the C2-methyl engages Ile21 and Leu58 [1] [4]. This explains the 10–100× potency drop in 2- or 7-desmethyl analogs.
  • Metabolic Stabilization: Methylation reduces susceptibility to oxidative metabolism. 2,7-Dimethyl derivatives showed <20% hepatic clearance in vitro versus >60% for monosubstituted analogs, correlating with extended half-lives in murine TB models [4] [7].

Structure-activity relationship (SAR) studies demonstrate stringent steric requirements. Replacing C7-methyl with chlorine (e.g., 7-chloro-2-methyl IP) reduced activity against Mtb H37Rv by >200-fold (MIC >200 μM) [4]. Similarly, C2-phenyl substitution abolished potency (MIC >160 μM), confirming methyl groups are optimal [4]. Quantum mechanical calculations reveal dimethyl substitution narrows the HOMO-LUMO gap (4.43–4.69 eV for active derivatives vs. >5.0 eV for inactive analogs), enhancing charge transfer interactions with biological targets [5].

Table 2: Impact of Substituent Variations on Anti-TB Activity

C2 SubstituentC7 SubstituentMIC against Mtb H37Rv (μM)Relative Potency
MethylMethyl0.006–0.19++++
PhenylMethyl>160+
MethylChloro>200+
HMethyl0.8–2.5++
MethylH1.2–3.1++

Role of Carboxylic Acid Functionality in Bioactivity Modulation

The C3-carboxylic acid in 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid serves as a versatile bioisostere and synthetic handle for antitubercular lead optimization. Its functions span three domains:

  • Direct Target Engagement: As the pharmacophoric anchor for QcrB inhibition, the ionized carboxylate forms salt bridges with Arg158 and His163 in cytochrome bc₁. Neutralization via amidation (e.g., conversion to carboxamides like Q203) restores activity against intracellular Mtb by enabling lysosomal escape [1] [4]. The acid itself exhibits moderate potency (MIC ~2–5 μM), acting as a precursor for in situ activation in mycobacterial environments [8].
  • Hybrid Molecule Synthesis: The carboxylic acid enables conjugation to other antitubercular pharmacophores via amide coupling. Benzothiazinone (BTZ)-IP conjugates—synthesized using EDC/HOBt-mediated coupling—demonstrated dual targeting of DprE1 (cell wall synthesis) and QcrB (energy metabolism), though linker optimization proved critical [2]. Conjugate 4 (direct BTZ-IP amide) retained activity (MIC 1.43–2.10 μM), while elongated linkers like 4-aminomethylbenzoate (>10 μM) diminished potency due to reduced cell permeability [2].
  • Physicochemical Optimization: The acid moiety modulates solubility and crystallinity. With aqueous solubility of ~1.2 mg/mL (pH 7.4), it facilitates salt formation (e.g., sodium or lysine salts) for intravenous formulations [3] . Reactivity as an acyl chloride (e.g., 2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride) enables one-step derivatization to esters, hydrazides, or amides under mild conditions [8]. Hydrazide derivatives like DA-05 showed enhanced activity against Gram-negative pathogens (MIC 4.8 μg/mL vs. K. pneumoniae) attributed to improved outer membrane penetration [5].

Density functional theory (DFT) analyses reveal the carboxylic acid’s electronic influence: NPA charges on carbonyl oxygen (–0.512 e⁻) and hydroxyl oxygen (–0.489 e⁻) facilitate strong hydrogen bonding with biological targets (bond length 2.021–2.850 Å) [9]. Derivatization to carboxamides alters charge distribution, with electron-withdrawing groups enhancing electrophilicity (HOMO-LUMO gap 3.24–4.17 eV) and antimycobacterial activity [5].

Table 3: Bioactivity Outcomes of Carboxylic Acid Derivatization

Derivative ClassExample CompoundSynthetic RouteKey Biological Outcome
CarboxamidesTelacebec (Q203)Carboxylic acid + amine (EDC/HOBt)Phase II anti-TB candidate (QcrB inhibition)
HydrazidesDA-05Ethyl ester + hydrazineAnti-Klebsiella activity (MIC 4.8 μg/mL)
Benzothiazinone ConjugatesCompound 4Acid + pBTZ (TFFH/DIPEA)Dual-target anti-TB (MIC 1.43–2.10 μM)
Cephalosporin ConjugatesCompound 15aAcyl chloride + 7-ACAModerate anti-TB (MIC 1.51–2.03 μM)

Properties

CAS Number

81438-53-1

Product Name

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

IUPAC Name

2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-12-8(5-6)11-7(2)9(12)10(13)14/h3-5H,1-2H3,(H,13,14)

InChI Key

BDKHWMQAUGGNAQ-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)O)C

Synonyms

2,7-dimethylimidazo(1,2-a)pyridine-3-carboxylic acid

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.